molecular formula C12H17ClN2O2 B2829663 N-Boc-4-amino-2-chlorobenzylamine CAS No. 400720-72-1

N-Boc-4-amino-2-chlorobenzylamine

Cat. No.: B2829663
CAS No.: 400720-72-1
M. Wt: 256.73
InChI Key: FWADADMZZLUECL-UHFFFAOYSA-N
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Description

N-Boc-4-amino-2-chlorobenzylamine is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 4-amino-2-chlorobenzylamine. This compound is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The Boc group is a popular protecting group for amines due to its stability under basic conditions and its ease of removal under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-4-amino-2-chlorobenzylamine can be synthesized through a multi-step process. One common method involves the protection of the amino group of 4-amino-2-chlorobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is this compound, which can be purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor has been shown to afford high yields of Boc-protected amines .

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-amino-2-chlorobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: 4-amino-2-chlorobenzylamine.

    Substitution: Various substituted benzylamines.

    Amidation: Benzylamides.

Scientific Research Applications

N-Boc-4-amino-2-chlorobenzylamine is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-4-amino-2-chlorobenzylamine is unique due to its specific substitution pattern on the benzyl ring and the presence of both a Boc-protected amino group and a chlorine atom. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for selective reactions and modifications .

Properties

IUPAC Name

tert-butyl N-[(4-amino-2-chlorophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(14)6-10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWADADMZZLUECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400720-72-1
Record name tert-butyl N-[(4-amino-2-chlorophenyl)methyl]carbamate
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